Disperse Red 1 methacrylate
Overview
Description
Disperse Red 1 methacrylate is a chemical compound known for its vibrant red color and its applications in various fields, particularly in the development of electro-optic materials. The compound is characterized by its molecular structure, which includes a methacrylate group attached to a Disperse Red 1 chromophore. This structure imparts unique optical properties, making it valuable in scientific research and industrial applications .
Mechanism of Action
Target of Action
Disperse Red 1 Methacrylate (DR1M) is a type of azobenzene dye . The primary targets of DR1M are the azobenzene moieties within polymer materials . These moieties undergo cis-trans isomerization and reorientation when irradiated with light, leading to changes in the optical properties of the materials .
Mode of Action
The mode of action of DR1M involves the isomerization and reorientation of azobenzene moieties. When azobenzene-containing polymer materials are irradiated with light, the azobenzene moieties undergo cis-trans isomerization and reorientation . This process results in changes in the optical properties of the materials .
Biochemical Pathways
The primary biochemical pathway affected by DR1M is the cis-trans isomerization of azobenzene moieties. This process is induced by light and leads to changes in the optical properties of the materials . The isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 78-83 °c . More research is needed to fully understand the ADME properties of DR1M and their impact on its bioavailability.
Result of Action
The result of DR1M’s action is a change in the optical properties of the materials in which it is incorporated. This is due to the cis-trans isomerization and reorientation of azobenzene moieties induced by light . In addition, the isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .
Action Environment
The action of DR1M is influenced by the environment in which it is placed. For instance, the polymer environment affects the thermal cis → trans and light-induced trans → cis isomerizations of the DR1M molecule differently, suggesting that the spatial requirements for these processes to proceed are different . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DR1M.
Biochemical Analysis
Biochemical Properties
It is known that Disperse Red 1 Methacrylate is used in the creation of photonic and optical materials
Cellular Effects
Some studies suggest that it may have anti-cancer properties, potentially due to its ability to interfere with the cellular microenvironment by binding to proteins, affecting their conformation and function .
Molecular Mechanism
It is known that the compound undergoes a photoinduced isomerization process when exposed to light, which can lead to changes in its optical properties
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit changes in its effects over time. For instance, it has been observed that doping with this compound increases the stiffness and the glass transition temperature of poly(methyl methacrylate) fibers
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 1 methacrylate can be synthesized through a series of chemical reactions involving the Disperse Red 1 chromophore and methacrylic acid. The process typically involves the esterification of the chromophore with methacrylic acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve flow chemistry techniques. Flow chemistry allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and more efficient production processes. This method also enables continuous production, which is advantageous for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 1 methacrylate undergoes various chemical reactions, including:
Isomerization: The compound can undergo cis-trans isomerization under light irradiation, which alters its optical properties.
Polymerization: It can be polymerized to form poly(this compound), which is used in various applications.
Common Reagents and Conditions:
Isomerization: Light irradiation, typically using linearly polarized light at specific wavelengths (e.g., 546 nm).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) in the presence of solvents like toluene.
Major Products:
Scientific Research Applications
Disperse Red 1 methacrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWMAUCJNDHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139096-37-0 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139096-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10407743, DTXSID501039388 | |
Record name | Disperse Red 1 methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103553-48-6, 139096-37-0 | |
Record name | Disperse Red 1 methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disperse Red 1 methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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